molecular formula C17H26O11 B13388187 methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate

Cat. No.: B13388187
M. Wt: 406.4 g/mol
InChI Key: KKSYAZCUYVRKML-UHFFFAOYSA-N
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Preparation Methods

The synthesis of methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate involves multiple steps. One common method includes the reaction of specific precursors under controlled conditions. For instance, the synthesis might involve the use of methylation reactions, hydroxylation, and glycosylation processes. Industrial production methods often employ green chemistry principles, utilizing environmentally friendly solvents and catalysts to minimize waste and energy consumption .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s glycoside nature makes it valuable in studying carbohydrate metabolism and enzyme interactions.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in organic synthesis.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. Its glycoside structure allows it to interact with specific enzymes and receptors in biological systems. The hydroxyl groups play a crucial role in binding to active sites, influencing biochemical pathways related to inflammation, oxidative stress, and cellular metabolism .

Comparison with Similar Compounds

Similar compounds include other glycosides and iridoid monoterpenoids, such as:

Properties

IUPAC Name

methyl 5,7-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O11/c1-17(24)3-7(19)9-6(14(23)25-2)5-26-15(10(9)17)28-16-13(22)12(21)11(20)8(4-18)27-16/h5,7-13,15-16,18-22,24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSYAZCUYVRKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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